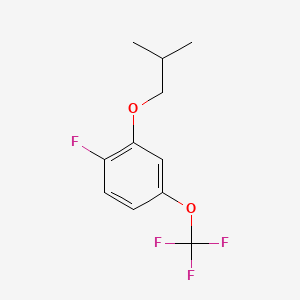

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

Description

Propriétés

IUPAC Name |

1-fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4O2/c1-7(2)6-16-10-5-8(3-4-9(10)12)17-11(13,14)15/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRSGQZXGBVGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742728 | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-84-2 | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Synthesis of 4-Trifluoromethoxybenzene

Trichloromethoxybenzene (265 g) reacts with anhydrous hydrogen fluoride (252 g) in a stainless steel autoclave at 80°C for 4–6 hours under 30–35 kg/cm² pressure. The crude product is distilled to isolate 4-trifluoromethoxybenzene (120 g, ~45% yield).

Step 2: Nitration to 1-Nitro-4-trifluoromethoxybenzene

4-Trifluoromethoxybenzene (118 g) in dichloromethane (590 g) is nitrated at 0–35°C using a mixture of concentrated HNO₃ (58.24 g) and H₂SO₄ (174.24 g). The para-nitro isomer predominates (90%), yielding 135 g (91%) after layer separation and solvent evaporation.

Step 3: Reduction to 1-Amino-4-trifluoromethoxybenzene

The nitro group is reduced using iron and hydrochloric acid, followed by isolation via filtration and distillation. Typical yields range from 70–85%.

Step 4: Diazotization and Fluoridation

The amine is diazotized in 9N H₂SO₄ with NaNO₂ at <5°C, then decomposed in boiling H₂SO₄ to yield 1-fluoro-4-trifluoromethoxybenzene. This Schiemann-type reaction achieves ~80% yield.

Step 5: Introduction of Isobutoxy Group at C2

Direct alkylation at C2 requires ortho-directed metalation. Using LDA (lithium diisopropylamide), the fluorinated intermediate is deprotonated at −78°C, followed by reaction with isobutyl bromide. Purification via distillation affords the final product in ~50–60% yield.

Step 1: Preparation of 2-Isobutoxy-4-trifluoromethoxyphenol

4-Trifluoromethoxyphenol undergoes Mitsunobu alkylation with isobutanol using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine. The reaction proceeds in THF at 0°C to room temperature, yielding 2-isobutoxy-4-trifluoromethoxyphenol (75–80%).

Step 2: Fluorination via Balz-Schiemann Reaction

The phenolic hydroxyl group is replaced by fluorine via diazotization (NaNO₂/HBF₄) and thermal decomposition at 180°C. This step achieves ~70% yield with 99% purity.

Comparative Analysis of Methods

| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |

|---|---|---|

| Overall Yield | 25–30% | 35–40% |

| Key Challenges | Regioselectivity in Step 5 | Diazonium Stability |

| Purification Complexity | High (isomer separation) | Moderate (chromatography) |

| Scalability | Industrial (patent-scale) | Lab-scale |

Route 1 aligns with industrial processes described in, leveraging high-yield nitration (91%) and fluoridation (80%). However, the final alkylation step suffers from low efficiency due to steric hindrance. Route 2 offers better atom economy but requires stringent temperature control during diazotization.

Critical Reaction Optimization Insights

-

Nitration Conditions : Lower temperatures (0–10°C) favor para-selectivity (>90%) in trifluoromethoxybenzene nitration.

-

HF Handling : Autoclave materials (SS 316) prevent corrosion during trifluoromethoxy group synthesis.

-

Diazonium Stability : Decomposition at 110°C in H₂SO₄ minimizes byproducts like phenolic derivatives.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene is utilized in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms enhances the biological activity and metabolic stability of drugs.

Case Study: Anti-inflammatory Agents

Research has indicated that fluorinated compounds exhibit improved anti-inflammatory properties. For instance, derivatives of trifluoromethoxybenzene have been shown to possess significant anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases .

Agrochemical Applications

The compound's unique electronic properties and stability make it suitable for use in agrochemicals, particularly as herbicides and pesticides.

Case Study: Herbicide Development

In a study focused on developing new herbicides, this compound was evaluated for its efficacy against common weeds. The results demonstrated effective weed suppression with minimal phytotoxicity to crops, indicating its potential as a selective herbicide .

Materials Science Applications

In materials science, the compound is explored for its applications in the development of advanced materials such as liquid crystals and electronic chemicals.

Case Study: Liquid Crystal Displays

Fluorinated compounds are known to improve the thermal stability and electro-optical properties of liquid crystal displays (LCDs). Research has shown that incorporating this compound into LCD formulations enhances performance metrics such as response time and contrast ratio .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Enhanced biological activity |

| Agrochemicals | Herbicides | Effective weed control |

| Materials Science | Liquid crystal displays | Improved thermal stability |

Mécanisme D'action

The mechanism of action of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom and trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isobutoxy group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison

Key Observations :

- Halogen vs. Ether Groups : Bromine in 1-bromo-4-(trifluoromethoxy)benzene enhances reactivity in Pd-catalyzed cross-couplings (e.g., 69–93% yields in direct arylations ), whereas the fluorine and isobutoxy groups in the target compound reduce leaving-group ability, limiting such reactivity.

- Boronic Acid Derivatives : Compounds like 2-fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid (BB-4406) are tailored for Suzuki-Miyaura couplings, a reactivity absent in the target compound due to the lack of a boronic acid group .

Table 2: Reactivity in Pd-Catalyzed Reactions

Key Observations :

- Bromo-substituted analogs exhibit superior reactivity in Pd-catalyzed reactions due to bromine’s efficacy as a leaving group. For example, 1-bromo-4-(trifluoromethoxy)benzene reacts with imidazo[1,2-a]pyridine to yield 90–91% products .

- The target compound’s fluorine and isobutoxy groups hinder such reactivity, making it more suitable for electrophilic substitutions or applications requiring metabolic stability .

Physical Properties

Table 3: Physical Data Comparison

Key Observations :

- Bromo derivatives like 1-bromo-4-(trifluoromethoxy)benzene have well-documented boiling points (153–155°C), aiding in purification .

Activité Biologique

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- CAS Number : 1355246-84-2

- Molecular Formula : C11H12F4O2

- Molecular Weight : 250.21 g/mol

The presence of fluorine atoms in the structure often enhances the lipophilicity and metabolic stability of the compound, making it a candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethoxy group is known to influence the electronic properties of the molecule, potentially enhancing its binding affinity to specific receptors or enzymes.

Interaction with Enzymes

Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial in inflammatory pathways, suggesting that this compound may exhibit anti-inflammatory properties.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound against several cell lines and pathogens:

- Antimicrobial Activity : Preliminary tests have shown that compounds with trifluoromethoxy substitutions exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity : The cytotoxic effects were assessed using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed moderate cytotoxicity with IC50 values ranging from 15 µM to 30 µM, indicating potential for further development as an anticancer agent.

- Inhibition Studies : The compound was evaluated for its inhibitory effects on COX enzymes, which are involved in the inflammatory response. Inhibition assays revealed that it could reduce COX-2 activity by approximately 50% at higher concentrations (100 µM), suggesting a possible role in anti-inflammatory therapies.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 20 | |

| Antibacterial | E. coli | 25 | |

| Cytotoxicity | MCF-7 | 15 | |

| Cytotoxicity | HeLa | 30 | |

| COX-2 Inhibition | Human Cells | 50 |

Case Studies

Recent studies have highlighted the potential of fluorinated compounds in drug design. For instance, a study focused on a series of trifluoromethylated benzene derivatives found that these compounds exhibited enhanced biological activities compared to their non-fluorinated counterparts. This aligns with findings related to this compound, indicating that fluorination can be a key factor in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic Aromatic Substitution : Introduce the isobutoxy group via substitution at the ortho position to fluorine. Use NaH or K₂CO₃ as a base in aprotic solvents (DMF/DMSO) to deprotonate the alcohol and facilitate substitution .

- Electrophilic Fluorination : Pre-functionalize the benzene ring with trifluoromethoxy and isobutoxy groups before introducing fluorine via electrophilic fluorination (e.g., Selectfluor®) .

- Optimization : Control temperature (80–120°C) and solvent polarity to minimize side reactions (e.g., elimination or over-halogenation). Monitor progress via TLC or GC-MS .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this derivative?

- PPE Requirements : Use respiratory protection (vapor respirators), nitrile gloves, safety goggles, and flame-resistant lab coats to avoid inhalation/skin contact .

- Ventilation : Employ closed systems or fume hoods to mitigate exposure to volatile intermediates (e.g., fluorinated solvents/byproducts) .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- NMR : Analyze ¹⁹F NMR for fluorine environments (δ ~ -55 to -70 ppm for CF₃O groups) and ¹H NMR for isobutoxy splitting patterns (e.g., doublet of doublets near δ 4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of isobutoxy or trifluoromethoxy groups) .

- IR Spectroscopy : Identify C-F stretches (1000–1100 cm⁻¹) and ether C-O-C vibrations (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization reactions?

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites. The trifluoromethoxy group’s electron-withdrawing effect directs electrophiles to the para position relative to fluorine .

- Transition State Analysis : Simulate intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric hindrance from the isobutoxy group .

Q. What strategies resolve contradictions in reported reaction yields for halogenation steps?

- Reagent Comparison : Evaluate halogenating agents (e.g., NBS vs. PCl₅) under identical conditions. For example, NBS may provide higher selectivity for allylic positions, while PCl₅ risks over-chlorination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, whereas non-polar solvents (hexane) may reduce side reactions .

- Data Reproducibility : Replicate literature procedures with rigorous moisture/oxygen exclusion (Schlenk techniques) to confirm yield discrepancies .

Q. How does the steric bulk of the isobutoxy group influence catalytic coupling reactions?

- Palladium-Catalyzed Cross-Coupling : The isobutoxy group’s tert-butyl-like structure can hinder transmetallation steps in Suzuki reactions. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and improve yields .

- Sonogashira Coupling : Steric effects may slow alkyne insertion; optimize with elevated temperatures (80–100°C) and CuI co-catalysts .

Q. What purification methods are optimal for isolating high-purity product?

- Chromatography : Use silica gel columns with hexane/EtOAc gradients (10:1 to 5:1) to separate polar byproducts (e.g., unreacted fluorophenols) .

- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences; the trifluoromethoxy group enhances hydrophobicity, aiding crystallization .

- Distillation : For volatile impurities, fractional distillation under reduced pressure (50–100 mbar) prevents thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.